N-benzyl-7-chloro-1-benzoxepine-4-carboxamide

Description

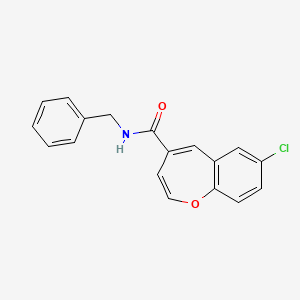

N-Benzyl-7-chloro-1-benzoxepine-4-carboxamide is a benzoxepine-derived compound characterized by a seven-membered oxepine ring fused to a benzene ring. The structure features a chloro substituent at position 7 and a benzyl carboxamide group at position 4 (Figure 1). Benzoxepine derivatives are of significant interest in medicinal chemistry due to their structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-benzyl-7-chloro-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-16-6-7-17-15(11-16)10-14(8-9-22-17)18(21)20-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJCGMXMXRELDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-chloro-1-benzoxepine-4-carboxamide typically involves the following steps:

Formation of the Benzoxepine Ring: The initial step involves the formation of the benzoxepine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted phenol, with an appropriate reagent under controlled conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxepine intermediate with a benzyl halide in the presence of a base.

Chlorination: The introduction of the chlorine atom can be accomplished through a halogenation reaction. This step typically involves the use of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions.

Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The benzoxepine ring and substituents are susceptible to oxidation under specific conditions:

-

Mechanistic insight : Oxidation of the benzoxepine ring with mCPBA likely proceeds through electrophilic epoxidation, followed by rearrangement to form N-oxide derivatives .

Substitution Reactions

The 7-chloro substituent is a prime site for nucleophilic substitution:

-

Key factors : Electron-withdrawing groups (e.g., carboxamide) activate the chloro group for substitution. Steric hindrance from the benzyl group may slow reactivity.

Amide Functional Group Reactions

The carboxamide moiety participates in hydrolysis and condensation:

-

Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Benzyl Group Modifications

The N-benzyl group can undergo hydrogenation or electrophilic substitution:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C catalyst | Cyclohexylmethyl derivative (hypothesized) | – |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzyl group | – |

Coupling Reactions

The carboxamide group facilitates coupling with amines or alcohols:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Esterification | ROH, DCC/DMAP | Ester derivatives | |

| Schiff base formation | Aldehydes/ketones, acid/base catalysis | Imine-linked conjugates | – |

Photochemical Reactions

The benzoxepine core may undergo [4+2] cycloaddition under UV light:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Diels-Alder reaction | UV light, dienophile (e.g., maleic anhydride) | Polycyclic adducts (hypothesized) | – |

Scientific Research Applications

Scientific Research Applications

N-benzyl-7-chloro-1-benzoxepine-4-carboxamide has a diverse range of applications in scientific research:

Chemistry

- Building Block for Synthesis : The compound serves as a building block for synthesizing more complex molecules and is utilized in various organic reactions.

- Reagent in Organic Reactions : Its unique structure allows it to act as a reagent in chemical transformations.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Medicine

- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for various diseases, including cancer. Studies have shown that similar compounds exhibit selective cytotoxicity against cancer cell lines, suggesting promising avenues for cancer treatment.

Industry

- Material Development : The compound is also being investigated for its applications in developing new materials and catalysts.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzoxepine derivatives, including this compound:

- Antitumor Activity Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing significant antiproliferative effects with IC50 values indicative of its potential as an antitumor agent.

- Anti-inflammatory Mechanisms : Investigations highlighted the compound's ability to inhibit specific inflammatory mediators, demonstrating its potential as an anti-inflammatory therapeutic agent.

- Antimicrobial Evaluation : Comparative studies indicated that N-benzyl derivatives exhibited broad-spectrum antimicrobial activity, supporting their candidacy for further development.

Mechanism of Action

The mechanism of action of N-benzyl-7-chloro-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxepine derivatives exhibit diverse biological activities depending on substituent patterns. Below, N-benzyl-7-chloro-1-benzoxepine-4-carboxamide is compared with structurally analogous compounds to highlight key differences in molecular features and hypothesized functional impacts.

Table 1: Structural and Functional Comparison of Benzoxepine Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The benzyl group in the parent compound provides moderate lipophilicity, whereas the 4-butylphenyl substituent in the analogue from increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Impact of Heteroatoms and Halogens :

- The chloro substituent at position 7 is conserved across all compounds, suggesting its critical role in base-structure activity (e.g., halogen bonding or steric stabilization).

- The fluoro and cyclopropyl groups in the compound may enhance metabolic stability by blocking oxidative degradation pathways .

Functional Group Complexity :

- The derivative’s sulfonamido-ethyl-acetamido side chain introduces hydrogen-bonding capabilities, which could improve target selectivity or solubility. However, the increased molecular weight (~650 g/mol vs. ~350 g/mol for the parent compound) may limit bioavailability .

Research Findings and Limitations

Key gaps include:

- Binding Affinity Data: No IC₅₀ or Ki values for specific biological targets (e.g., kinases, GPCRs).

- Pharmacokinetic Profiles : Absence of solubility, logP, or metabolic stability measurements.

Biological Activity

N-benzyl-7-chloro-1-benzoxepine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a benzoxepine core structure, which is known for its diverse pharmacological properties. The presence of the benzyl group and a chlorine atom at specific positions contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. While specific mechanisms are still under investigation, preliminary studies suggest that the compound may modulate enzyme activity, influencing cellular pathways associated with disease processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µM | |

| Staphylococcus aureus | 75 µM | |

| Streptococcus agalactiae | 100 µM |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study conducted on human hepatoblastoma cell lines (HepG2), this compound demonstrated notable cytotoxic effects. The compound exhibited an IC50 value of approximately 25 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Research Findings

A detailed investigation into the compound's biological activities has revealed several key findings:

- Cytotoxicity : The compound has shown significant cytotoxic effects on multiple cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Preliminary mechanistic studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall anticancer efficacy .

Q & A

Q. How can researchers validate the compound’s in vivo pharmacokinetic profile?

- Methodological Answer : Administer the compound in rodent models and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites. Calculate pharmacokinetic parameters (e.g., half-life, AUC) and compare with in silico predictions (e.g., GastroPlus). Adjust formulations (e.g., solubility enhancers) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.